4-Hydroxy-2-methylbutanal

Description

BenchChem offers high-quality 4-Hydroxy-2-methylbutanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-methylbutanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22073-05-8 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

4-hydroxy-2-methylbutanal |

InChI |

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

PLBZJQQQFIOXRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)C=O |

Origin of Product |

United States |

Foundational & Exploratory

What is 4-Hydroxy-2-methylbutanal

An In-depth Technical Guide to 4-Hydroxy-2-methylbutanal for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbutanal, a bifunctional organic compound of significant interest in various scientific and industrial domains. The document delineates its fundamental chemical and physical characteristics, prevalent synthesis methodologies, and its role as a metabolic intermediate. Furthermore, this guide explores its chemical reactivity, industrial applications, and established analytical techniques for its characterization and quantification. A thorough review of its toxicological profile and safety considerations is also presented to ensure safe handling and application. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction

4-Hydroxy-2-methylbutanal, a molecule bearing both a hydroxyl and an aldehyde functional group, represents a versatile platform for chemical synthesis and a key intermediate in various biological pathways.[1] Its unique structural attributes allow it to participate in a wide array of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents.[1] In the realm of biotechnology, its presence as a metabolic byproduct in microorganisms such as yeast has opened avenues for research into metabolic engineering and pathway optimization.[1] This guide aims to consolidate the current technical knowledge on 4-Hydroxy-2-methylbutanal, providing a detailed examination of its properties, synthesis, biological roles, and applications.

Chemical and Physical Properties

4-Hydroxy-2-methylbutanal is a chiral molecule with the chemical formula C5H10O2.[2] The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on a flexible butane backbone dictates its chemical behavior and reactivity.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-2-methylbutanal | [2] |

| Molecular Formula | C5H10O2 | [2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| CAS Number | 22073-05-8 | [2] |

| Canonical SMILES | CC(CCO)C=O | [2] |

| InChI Key | PLBZJQQQFIOXRU-UHFFFAOYSA-N | [2] |

| Appearance | Colorless liquid (typical) | [3] |

| Solubility | Soluble in water | [3] |

Synthesis and Manufacturing

The synthesis of 4-Hydroxy-2-methylbutanal can be accomplished through several strategic routes, each with its own merits regarding yield, selectivity, and environmental impact. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability.

Chemical Synthesis Methodologies

-

Hydroformylation of Allylic Alcohols: This is a prominent industrial method that involves the addition of carbon monoxide and hydrogen (syngas) to an allyl alcohol precursor in the presence of a catalyst.[4] Rhodium and cobalt-based catalysts are commonly employed, with ligand design playing a crucial role in controlling the regioselectivity of the aldehyde group addition.[1] The primary challenge in this method is to minimize the formation of the isomeric byproduct, 3-hydroxy-2-methylpropionaldehyde.[4]

-

Aldol Condensation: A classic carbon-carbon bond-forming reaction, aldol condensation can be utilized to synthesize 4-Hydroxy-2-methylbutanal from acetaldehyde and propionaldehyde under basic conditions.[1] The causality behind this choice lies in the inherent reactivity of enolates generated from these simple aldehydes, leading to the desired product. Careful control of reaction temperature and catalyst concentration is paramount to prevent self-condensation and other side reactions.

-

Hydroxylation of 2-Methylbutanal: This approach involves the direct introduction of a hydroxyl group into the 2-methylbutanal backbone.[1] Oxidizing agents such as hydrogen peroxide or peracids are typically used. The expertise in this method lies in achieving selective hydroxylation at the desired position while avoiding over-oxidation of the aldehyde functionality.

Biological Synthesis

In certain microorganisms, particularly yeast, 4-Hydroxy-2-methylbutanal is produced as a natural byproduct of fermentation processes involving the metabolism of sugars and amino acids.[1] This biological route is of growing interest for sustainable chemical production. Metabolic engineering strategies, guided by metabolic flux analysis, can be employed to enhance the yield of 4-Hydroxy-2-methylbutanal by optimizing precursor availability and channeling metabolic intermediates towards its production.[1]

Detailed Experimental Protocol: Aldol Condensation

This protocol provides a representative laboratory-scale synthesis of 4-Hydroxy-2-methylbutanal.

Objective: To synthesize 4-Hydroxy-2-methylbutanal via a base-catalyzed aldol condensation of acetaldehyde and propionaldehyde.

Materials:

-

Acetaldehyde

-

Propionaldehyde

-

Sodium hydroxide (NaOH), 1 M solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 50 mL of a 1 M NaOH solution. Cool the flask in an ice bath to 0-5 °C. The low temperature is critical to control the exothermic reaction and minimize side product formation.

-

Aldehyde Addition: Prepare a mixture of 0.1 mol of acetaldehyde and 0.1 mol of propionaldehyde. Add this mixture dropwise to the cooled NaOH solution over 30 minutes with vigorous stirring. The slow addition rate ensures that the concentration of the aldehydes remains low, favoring the desired cross-aldol reaction.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). The ether layer will contain the desired product and unreacted aldehydes.

-

Drying: Combine the organic extracts and dry over anhydrous MgSO4. This step removes any residual water, which is crucial for the subsequent purification.

-

Purification: Filter off the MgSO4 and concentrate the filtrate using a rotary evaporator. The crude product can be further purified by fractional distillation under reduced pressure.

Self-Validation: The identity and purity of the synthesized 4-Hydroxy-2-methylbutanal should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Significance and Metabolic Pathways

4-Hydroxy-2-methylbutanal is a recognized metabolic intermediate in various organisms, especially in the context of amino acid and carbohydrate metabolism in yeast.[1] Its formation can be linked to the Ehrlich pathway, where amino acids are catabolized to produce fusel alcohols and their corresponding aldehydes.

Sources

- 1. Buy 4-Hydroxy-2-methylbutanal | 22073-05-8 [smolecule.com]

- 2. 4-Hydroxy-2-methylbutanal | C5H10O2 | CID 19884375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 25714-71-0: 4-Hydroxybutanal | CymitQuimica [cymitquimica.com]

- 4. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Hydroxy-2-methylbutanal: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbutanal (CAS No. 22073-05-8), a bifunctional organic compound featuring both a hydroxyl and an aldehyde group. This document delves into its core chemical and physical properties, detailed structural information, and significant reactivity. Furthermore, it explores established synthetic methodologies, including a detailed experimental protocol for its preparation. Key applications, particularly its role as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules, are discussed. This guide is intended to be a valuable resource for professionals in research and development, offering field-proven insights and practical methodologies.

Introduction

4-Hydroxy-2-methylbutanal is a valuable C5 building block in organic synthesis, prized for the orthogonal reactivity of its two functional groups.[1] The primary alcohol offers a site for nucleophilic attack, etherification, or esterification, while the aldehyde group is susceptible to oxidation, reduction, and carbon-carbon bond formation through reactions like aldol condensations and Wittig reactions. This duality makes it an important precursor in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide will provide a detailed examination of its chemical nature and practical applications.

Chemical Structure and Properties

The structural integrity of a molecule is fundamental to its reactivity and physical characteristics. 4-Hydroxy-2-methylbutanal possesses a chiral center at the carbon atom bearing the methyl group (C2), meaning it can exist as two enantiomers, (R)- and (S)-4-hydroxy-2-methylbutanal.

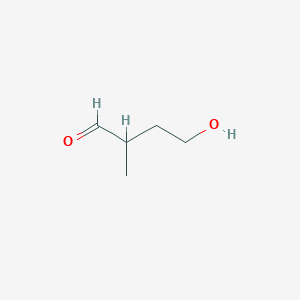

Structural Diagram

Caption: 2D Structure of 4-Hydroxy-2-methylbutanal

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-2-methylbutanal | [2] |

| CAS Number | 22073-05-8 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| Boiling Point | ~196.7 °C at 760 mmHg (estimated for 4-hydroxybutanal) | [3] |

| Density | ~1.0 g/cm³ (estimated for 4-hydroxybutanal) | [3] |

| SMILES | CC(CCO)C=O | [2] |

| InChIKey | PLBZJQQQFIOXRU-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Hydroxy-2-methylbutanal. While a complete set of experimentally verified spectra for this specific compound is not widely published, data from its isomer, 4-hydroxy-3-methyl-2-butanone, and general principles of spectroscopy provide a strong basis for predicting its spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Hydroxy-2-methylbutanal is expected to show distinct signals for the aldehydic proton, the protons on the carbon bearing the hydroxyl group, the methine proton at the chiral center, the methylene protons, and the methyl group protons. The chemical shifts and coupling patterns would be key identifiers.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for the five distinct carbon environments in the molecule. The carbonyl carbon of the aldehyde will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups. The spectrum of 4-Hydroxy-2-methylbutanal will be characterized by a broad absorption band for the O-H stretch of the alcohol and a sharp, strong absorption for the C=O stretch of the aldehyde.[4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (alcohol) | 3200-3550 | Broad, strong absorption |

| C-H (aldehyde) | 2850-3000 | Sharp, medium absorption |

| C=O (aldehyde) | ~1700 | Sharp, strong absorption |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z = 102. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18), and for aldehydes, alpha-cleavage is a characteristic fragmentation pathway.[5][6]

Synthesis and Reactivity

The synthesis of 4-Hydroxy-2-methylbutanal can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the desired scale, stereochemical control, and available starting materials.

Synthetic Pathways

-

Aldol Condensation: A common method involves the crossed aldol condensation between acetaldehyde and propionaldehyde, followed by selective reduction of the resulting α,β-unsaturated aldehyde.[7]

-

Hydroformylation: The rhodium-catalyzed hydroformylation of 3-buten-1-ol offers a direct route to 4-hydroxybutanal, and with appropriate modifications to the starting alkene, can be adapted for the synthesis of 4-Hydroxy-2-methylbutanal.[8][9] This method is particularly significant in industrial settings.

Caption: Key Synthetic Pathways to 4-Hydroxy-2-methylbutanal

Key Reactions

The dual functionality of 4-Hydroxy-2-methylbutanal allows for a range of chemical transformations:

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 4-hydroxy-2-methylbutanoic acid, without affecting the primary alcohol.[1]

-

Reduction: Both the aldehyde and, under harsher conditions, the hydroxyl group can be reduced. Selective reduction of the aldehyde yields 4-methyl-1,4-butanediol.

-

Cyclization: Intramolecular cyclization can occur to form a cyclic hemiacetal, a five-membered ring (a derivative of tetrahydrofuran).

Applications in Research and Drug Development

The utility of 4-Hydroxy-2-methylbutanal as a synthetic intermediate is well-recognized in the pharmaceutical and fine chemical industries.[1] Its ability to introduce a chiral hydroxymethylpropyl moiety makes it a valuable precursor for various complex molecules.

A notable application of a structurally related compound is in the synthesis of the antiviral drug Famciclovir. The core structure of the acyclic side chain of Famciclovir is a substituted butanol derivative. While not a direct precursor, 4-amino-2-hydroxymethyl-1-butanol, a close analog of the reduced form of 4-hydroxy-2-methylbutanal, is a key intermediate in some synthetic routes to this drug. This highlights the potential of C5 hydroxyaldehydes in the construction of pharmacologically active molecules.

Experimental Protocol: Synthesis via Aldol Condensation

The following is a representative, step-by-step protocol for the synthesis of a β-hydroxy aldehyde via an aldol reaction, which can be adapted for the preparation of 4-Hydroxy-2-methylbutanal.

Materials:

-

Acetaldehyde

-

Propionaldehyde

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine equimolar amounts of acetaldehyde and propionaldehyde.

-

Base Addition: Slowly add the dilute sodium hydroxide solution dropwise to the aldehyde mixture with vigorous stirring. Maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-Hydroxy-2-methylbutanal by vacuum distillation or column chromatography.

Caption: Workflow for Aldol Synthesis of 4-Hydroxy-2-methylbutanal

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 4-Hydroxy-2-methylbutanal. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

4-Hydroxy-2-methylbutanal is a versatile and valuable chemical intermediate with significant potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for more complex molecules, including those with pharmaceutical relevance. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering a solid foundation for researchers and drug development professionals working with this compound.

References

-

Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Link

-

BenchChem. Buy 4-Hydroxy-2-methylbutanal | 22073-05-8. Link

-

PubChem. 4-Hydroxy-3-methyl-2-butanone. Link

-

ChemicalBook. 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 13C NMR spectrum. Link

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Link

-

Synthesis Process Improvement of Famciclovir Drug Substance. Link

-

PubChem. 4-Hydroxy-2-methylbutanal. Link

-

Google Patents. CN102924455A - Synthetic method of famciclovir intermediate. Link

-

ResearchGate. A New Method to Synthesize Famciclovir. Link

-

ResearchGate. 1H NMR chemical shifts and coupling constants of selected model compounds. Link

-

Organic Syntheses. 1-phenylcyclopentanecarboxaldehyde. Link

-

Chemistry LibreTexts. 6.2: Fragmentation. Link

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Link

-

Google Patents. US20060264629A1 - Preparation of famciclovir and other purine derivatives. Link

-

Chemsrc. 4-Hydroxybutanal | CAS#:25714-71-0. Link

-

PubChem. 4-Hydroxy-3-methylbutanal. Link

-

ResearchGate. Rhodium-Catalyzed Hydroformylation. Link

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Link

-

ResearchGate. Rhodium Catalyzed Hydroformylation. Link

-

Royal Society of Chemistry. Hydroformylation of alkenes by use of rhodium complex catalysts. Link

-

ResearchGate. Homogeneous Rhodium based hydroformylation processes. Link

-

Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. Link

-

ResearchGate. Rhodium catalyzed hydroformylation of olefins. Link

-

Chemguide. mass spectra - fragmentation patterns. Link

-

Scientific & Academic Publishing. American Journal of Organic Chemistry. Link

-

ACS Division of Organic Chemistry. Organic Chemistry Journals. Link

-

YouTube. Organic Chemistry - Synthesis of Aldehydes and Ketones. Link

-

ACS Publications. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Link

-

Organic Chemistry – Specific Name Reactions. Link

-

InstaNANO. FTIR Functional Group Database Table with Search. Link

-

Wikipedia. Aldol condensation. Link

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Link

-

ChemPartner. New Publications Review: Medicinal and Organic Chemistry. Link

-

Doc Brown's Chemistry. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde. Link

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Link

-

Semantic Scholar. Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Hydroxy-2-methylbutanal | C5H10O2 | CID 19884375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Aldol condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

4-Hydroxy-2-methylbutanal CAS number 22073-05-8

An In-Depth Technical Guide to 4-Hydroxy-2-methylbutanal (CAS: 22073-05-8)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Hydroxy-2-methylbutanal, a versatile bifunctional molecule of interest to researchers in organic synthesis, metabolic engineering, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and analytical characterization, offering field-proven insights for its practical application.

Molecular Overview and Physicochemical Properties

4-Hydroxy-2-methylbutanal, with the chemical formula C₅H₁₀O₂, is characterized by the presence of both a primary alcohol (-OH) and an aldehyde (-CHO) functional group.[1] This duality dictates its chemical behavior, making it a valuable chiral building block and an intermediate in various synthetic pathways. Its structure presents a stereocenter at the C2 position, meaning it can exist as (R)- and (S)-enantiomers, a critical consideration in pharmaceutical and biological applications.

The fundamental physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 22073-05-8 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| IUPAC Name | 4-hydroxy-2-methylbutanal | [2] |

| SMILES | CC(CCO)C=O | [2] |

| InChIKey | PLBZJQQQFIOXRU-UHFFFAOYSA-N | [2] |

| XLogP3 | -0.1 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of 4-Hydroxy-2-methylbutanal can be approached through several distinct routes, each with strategic advantages depending on the desired scale, purity, and enantiomeric excess. The choice of method is a critical experimental decision driven by precursor availability, cost, and the required stereochemical control.

Core Synthetic Pathways

Caption: Key chemical and biological routes for the synthesis of 4-Hydroxy-2-methylbutanal.

Chemical Synthesis Protocols

A. Aldol Condensation: This classical carbon-carbon bond-forming reaction provides a straightforward route from simple precursors.[1] The reaction between acetaldehyde and propionaldehyde under basic conditions can yield the target molecule.

-

Rationale: The choice of a base catalyst (e.g., NaOH, KOH) is crucial for deprotonating the α-carbon of propionaldehyde, forming the nucleophilic enolate that attacks the electrophilic carbonyl carbon of acetaldehyde. Temperature control is paramount to prevent side reactions, such as self-condensation or dehydration of the final product.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the more polar product spot. The final structure must be confirmed via spectroscopic methods as outlined in Section 4.

B. Hydroformylation of Allylic Alcohols: A powerful method for introducing the aldehyde functionality is the hydroformylation of precursors like 3-buten-1-ol.[1][3] This reaction involves the addition of syngas (a mixture of CO and H₂) across the double bond.

-

Rationale: Rhodium-based catalysts are often preferred over cobalt for their higher selectivity and milder reaction conditions. The choice of phosphine ligands is a key parameter to control the regioselectivity (normal- vs. iso-aldehyde), which is a classic challenge in hydroformylation. For this target, we desire addition at the terminal carbon.

-

Protocol: Hydroformylation of 3-Buten-1-ol

-

Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with the rhodium catalyst (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand in a degassed solvent like toluene.

-

Substrate Addition: 3-buten-1-ol is added to the reactor.

-

Pressurization: The reactor is sealed, purged several times with N₂, and then pressurized with an equimolar mixture of CO and H₂ (syngas) to the target pressure (e.g., 20-50 bar).

-

Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. Reaction progress is monitored by GC analysis of aliquots.

-

Work-up: After completion, the reactor is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Biological Synthesis

Biological routes offer high enantioselectivity, a critical advantage for drug development. The molecule is a known metabolic intermediate in microorganisms like yeast, produced during amino acid and carbohydrate metabolism.[1]

-

Rationale: Leveraging enzymatic machinery can provide direct access to a single enantiomer. For instance, Class II aldolases from E. coli can catalyze the asymmetric aldol addition to generate 4-hydroxy-2-methylbutanal with high enantiomeric excess (>90% ee).[1] This approach avoids the need for chiral separation or asymmetric catalysts required in traditional chemical synthesis.

-

Trustworthiness: The fidelity of biological systems ensures high reproducibility. The product's enantiomeric purity can be validated using chiral chromatography (HPLC or GC), confirming the effectiveness of the biocatalytic system.

Chemical Reactivity and Synthetic Utility

The dual functionality of 4-Hydroxy-2-methylbutanal makes it a versatile intermediate. Its reactivity can be selectively targeted at either the aldehyde or the hydroxyl group, enabling a wide range of subsequent transformations.

Caption: Key reaction pathways illustrating the synthetic versatility of 4-Hydroxy-2-methylbutanal.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using mild oxidizing agents, yielding 4-Hydroxy-2-methylbutanoic acid.[1][4] This transformation is useful for creating hydroxy acid building blocks.

-

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH₄), resulting in 2-Methyl-1,4-butanediol.[1] Lithium aluminum hydride (LiAlH₄) would reduce the aldehyde as well but is less chemoselective. The choice of NaBH₄ is strategic for its mildness and safety profile.

-

Condensation Reactions: The aldehyde functionality readily participates in condensation reactions. For example, it can react with amino acids or other primary amines to form Schiff bases, which is relevant in studies of protein modification.[1]

Analytical Characterization: A Self-Validating Workflow

Unambiguous structural confirmation is non-negotiable in scientific research and drug development. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of synthesized 4-Hydroxy-2-methylbutanal.

Caption: A multi-technique workflow for the robust structural confirmation of the target molecule.

Protocol: Spectroscopic Analysis

-

Sample Preparation: Ensure the sample is free of solvent by drying under high vacuum. For NMR, dissolve ~5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃). For IR, a thin film on a salt plate (NaCl or KBr) is sufficient. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

Infrared (IR) Spectroscopy:

-

Objective: To confirm the presence of key functional groups.

-

Expected Peaks:

-

A strong, broad absorption around 3300-3400 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.

-

A sharp, strong absorption around 1720-1740 cm⁻¹ , characteristic of the C=O stretching vibration of the aliphatic aldehyde.

-

Absorptions around 2900-3000 cm⁻¹ for C-H stretching.

-

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Expected Results:

-

In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would appear at m/z = 102 .

-

Common fragments would include the loss of water ([M-H₂O]⁺ at m/z = 84) and loss of the formyl group ([M-CHO]⁺ at m/z = 73).

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise carbon-hydrogen framework.

-

¹H NMR (Expected Chemical Shifts & Multiplicities in CDCl₃):

-

~9.6 ppm (doublet, 1H): The highly deshielded aldehyde proton (-CHO), split by the adjacent C2 proton.

-

~3.7 ppm (triplet, 2H): The methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

~2.4 ppm (multiplet, 1H): The proton at the C2 position (-CH(CH₃)CHO), which will be complex due to splitting by multiple neighbors.

-

~1.6-1.8 ppm (multiplet, 2H): The methylene protons at the C3 position (-CH₂CH₂OH).

-

~1.1 ppm (doublet, 3H): The methyl protons (-CH₃), split by the single proton on C2.

-

A broad singlet for the hydroxyl proton (-OH), which may exchange and vary in position.

-

-

¹³C NMR (Expected Chemical Shifts):

-

~204 ppm: Aldehyde carbonyl carbon.

-

~60 ppm: Carbon bearing the hydroxyl group (-CH₂OH).

-

~45 ppm: C2 carbon.

-

~30 ppm: C3 carbon.

-

~13 ppm: Methyl carbon.

-

-

By integrating the results—IR confirming the -OH and C=O groups, MS confirming the molecular weight of 102, and NMR providing the exact connectivity—a definitive and trustworthy structural assignment is achieved.

Applications and Future Outlook

4-Hydroxy-2-methylbutanal is more than a synthetic curiosity; it holds potential in several advanced applications.

-

Flavor and Fragrance: As a small, functionalized molecule, it is used as a flavoring agent in the food industry.[1]

-

Pharmaceutical Synthesis: Its chiral nature makes it a valuable precursor for complex drug molecules where stereochemistry is critical for efficacy.

-

Metabolic Engineering: The compound can serve as a precursor or intermediate in engineered metabolic pathways, such as modified MEP (2-C-methyl-D-erythritol 4-phosphate) pathways for the production of biofuels or specialty chemicals.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-Hydroxy-2-methylbutanal is not widely available, precautions should be based on its functional groups. It should be handled as a potential skin and eye irritant, similar to related hydroxy aldehydes.[5][6]

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 4-Hydroxy-2-methylbutanal Overview. (n.d.).

-

PubChem Compound Summary for CID 19884375, 4-Hydroxy-2-methylbutanal. (n.d.). National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 11137103, (Z)-4-hydroxy-2-methylbut-2-enal. (n.d.). National Center for Biotechnology Information. [Link]

- Preparation method of 4-hydroxybutanal. (2022).

-

Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2014). Der Pharma Chemica. [Link]

-

New process for the synthesis of 4-acetoxy-2-methyl-2-butenal. (2008). ResearchGate. [Link]

-

PubChem Compound Summary for CID 57258849, 4-Hydroxy-2-methylbut-2-enal. (n.d.). National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 57171426, 4-Amino-2-[amino(hydroxy)methyl]butanal. (n.d.). National Center for Biotechnology Information. [Link]

-

When 4-hydroxybutanal is treated with methanol in the presence of an acid catalyst. (2023). YouTube. [Link]

-

Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (2022). ACS Omega. [Link]

-

4-hydroxy-2-methylbutanal. (n.d.). Chemazone. [Link]

-

Synthesis of 4-alkyl-2-hydroxy-2-methyl-4-butanolides and 4-alkyl-2-methyl-2-buten-4-olides. (1983). ResearchGate. [Link]

-

PubChem Compound Summary for CID 544596, 4-Hydroxy-3-methylbutanal. (n.d.). National Center for Biotechnology Information. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary. [Link]

-

Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2h-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC. (2019). Amanote Research. [Link]

-

Reactivity of Formaldehyde during 4‑Hydroxy‑2‑butanone Synthesis in Supercritical State. (2022). Semantic Scholar. [Link]

-

PubChem Compound Summary for CID 14081034, 4-Hydroxy-2-methylbutanoic acid. (n.d.). National Center for Biotechnology Information. [Link]

-

Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2019). ResearchGate. [Link]

Sources

- 1. Buy 4-Hydroxy-2-methylbutanal | 22073-05-8 [smolecule.com]

- 2. 4-Hydroxy-2-methylbutanal | C5H10O2 | CID 19884375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]

- 4. 4-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 14081034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

Core Physicochemical and Structural Characteristics

An In-depth Technical Guide to 4-Hydroxy-2-methylbutanal for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with 4-hydroxy-2-methylbutanal. This chiral aldehyde is a versatile building block in organic synthesis and holds significant potential in various metabolic engineering and pharmaceutical applications. We will explore its fundamental properties, advanced stereoselective synthesis protocols, key chemical transformations, and its role in modern drug discovery paradigms.

4-Hydroxy-2-methylbutanal, with the molecular formula C₅H₁₀O₂, is a bifunctional molecule possessing both a primary alcohol and an aldehyde moiety.[1] The presence of a stereocenter at the C-2 position dictates that it exists as a pair of enantiomers, (R)- and (S)-4-hydroxy-2-methylbutanal. This chirality is a critical attribute, profoundly influencing its biological interactions and its utility as a precursor in asymmetric synthesis.

A key structural feature is its propensity to undergo intramolecular cyclization. The hydroxyl group can attack the electrophilic aldehyde carbon to form a five-membered cyclic hemiacetal (2-methyltetrahydrofuran-ol). This equilibrium between the open-chain aldehyde and the cyclic hemiacetal is an important consideration in both its reactivity and its analytical characterization.

Table 1: Physicochemical Properties of 4-Hydroxy-2-methylbutanal

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-2-methylbutanal | [2] |

| Synonyms | 2-methyl-4-hydroxybutanal | [2] |

| CAS Number | 22073-05-8 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Canonical SMILES | CC(CCO)C=O | [1][2] |

| InChI Key | PLBZJQQQFIOXRU-UHFFFAOYSA-N | [1][2] |

Stereoselective Synthesis: Accessing Enantiopure Forms

The synthesis of enantiomerically pure 4-hydroxy-2-methylbutanal is essential for its application in pharmaceuticals, where stereochemistry dictates efficacy and safety. Both biocatalytic and asymmetric chemical methods have proven effective.

Biocatalytic Aldol Addition

A highly efficient and green approach to chiral molecules is through biocatalysis. Class II aldolases, for instance, can facilitate the asymmetric aldol addition between hydroxyacetone and acetaldehyde to generate 4-hydroxy-2-methylbutanal with excellent enantiomeric excess (>90% ee).[1]

Causality Behind Experimental Choice: This enzymatic approach is favored for its exceptional stereocontrol under mild, aqueous conditions, minimizing the need for protecting groups and reducing hazardous waste. The enzyme's active site provides a chiral environment that directs the approach of the nucleophile to the electrophile, dictating the absolute stereochemistry of the newly formed C-C bond.

Caption: Biocatalytic synthesis via an asymmetric aldol addition.

Asymmetric Hydroformylation

Hydroformylation involves the addition of carbon monoxide and hydrogen (syngas) across an alkene. When applied to an allylic alcohol precursor using a chiral catalyst, this method can produce the target aldehyde with high regio- and enantioselectivity.[1]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation

-

Catalyst Precursor Preparation: In an inert atmosphere glovebox, a rhodium precursor (e.g., [Rh(CO)₂acac]) and a chiral phosphine ligand (e.g., a derivative of BINAPHOS) are dissolved in a degassed, anhydrous solvent like toluene. This mixture is stirred to allow for ligand exchange and formation of the active catalytic species.

-

Reaction Setup: A high-pressure autoclave is charged with the allylic alcohol substrate (e.g., 3-buten-1-ol) and the solvent. The vessel is sealed, purged multiple times with nitrogen, and then with syngas (CO/H₂).

-

Reaction Execution: The catalyst solution is injected into the autoclave. The reactor is pressurized with syngas (e.g., 20-50 bar) and heated to the optimal temperature (e.g., 60-80 °C). The reaction is stirred vigorously for 12-24 hours. Progress is monitored by taking aliquots and analyzing via GC.

-

Work-up and Purification: Upon completion, the autoclave is cooled to room temperature and carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified via silica gel column chromatography to isolate the enantiomerically enriched 4-hydroxy-2-methylbutanal.

Trustworthiness and Self-Validation: This protocol's reliability hinges on the purity of the chiral ligand and the rigorous exclusion of oxygen. To validate the stereochemical outcome, the product's enantiomeric excess (e.e.) must be determined using a validated chiral analytical method (e.g., Chiral GC or HPLC) and compared against a racemic standard, which can be synthesized using a non-chiral catalyst like HCo(CO)₄.[1]

Synthetic Utility and Key Transformations

The dual functionality of 4-hydroxy-2-methylbutanal makes it a powerful intermediate.[1] The aldehyde can undergo nucleophilic additions, condensations, and redox reactions, while the hydroxyl group can be protected, activated, or used as a nucleophile.

Caption: Key chemical transformations of 4-hydroxy-2-methylbutanal.

Relevance in Drug Development and Metabolic Engineering

The structural features of 4-hydroxy-2-methylbutanal make it relevant to several areas of advanced research.

-

Pharmaceutical Intermediate: It serves as a versatile intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its defined stereocenter can be carried through multi-step syntheses to build larger, biologically active molecules.

-

Metabolic Engineering: The compound can be integrated into engineered metabolic pathways, such as the methylerythritol phosphate (MEP) pathway, to serve as a precursor for the biotechnological production of isoprenoids and other valuable natural products.[1]

-

Flavor and Fragrance: In the food industry, it is also utilized as a flavoring agent.[1]

Analytical and Quality Control Protocols

Rigorous analytical characterization is paramount to confirm structure, purity, and stereochemical integrity.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to aldehyde proton (~9.6 ppm), methyl group doublet, and hydroxymethylene protons. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular ion peak corresponding to 102.13 g/mol and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and a sharp C=O stretch (~1725 cm⁻¹). |

| Chiral GC/HPLC | Enantiomeric Purity (e.e.) | Baseline separation of the two enantiomers using a chiral stationary phase, allowing for quantification. |

Protocol: Determination of Enantiomeric Excess (e.e.) by Chiral Gas Chromatography (GC)

-

Derivatization (Optional but Recommended): To improve volatility and peak shape, the hydroxyl group can be derivatized. In a vial, dissolve ~1 mg of the sample in 1 mL of dichloromethane. Add 1.2 equivalents of acetic anhydride and a catalytic amount of DMAP. Let the reaction proceed for 30 minutes. Quench with a small amount of methanol. This converts the analyte to the more volatile acetate ester.

-

Instrument Setup: Equip a GC with a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™) and a Flame Ionization Detector (FID). Set a suitable temperature program (e.g., start at 60°C, ramp to 150°C at 5°C/min).

-

Analysis of Racemic Standard: Synthesize a racemic sample using a non-chiral method. Inject 1 µL of the derivatized racemate to establish the retention times for both enantiomers and confirm that the peak areas are approximately equal (50:50 ratio). This step validates the column's ability to separate the enantiomers.

-

Sample Analysis: Inject 1 µL of the derivatized chiral sample under the same conditions.

-

Calculation: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

This rigorous, validated protocol ensures the trustworthiness of any claims regarding the stereochemical purity of the synthesized material.

Biological Context and Future Outlook

In biological systems, 4-hydroxy-2-methylbutanal is recognized as a metabolic intermediate, particularly in the amino acid and carbohydrate metabolism of microorganisms like yeast.[1] Some studies also suggest that hydroxy-containing compounds may possess antioxidant properties.[1] The reactivity of its aldehyde group with biomolecules, such as forming Schiff bases with amino acids, makes it a molecule of interest for studying protein modifications and cellular stress responses.[1]

Future research will likely focus on leveraging this chiral building block for the synthesis of novel, complex molecular architectures for drug discovery and expanding its role in engineered biosynthetic pathways for the sustainable production of high-value chemicals.

References

- Various Authors. (Date N/A). 4-Hydroxy-2-methylbutanal Technical Overview.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19884375, 4-Hydroxy-2-methylbutanal. Available: [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-2-methylbutanal and Its Chemical Nomenclature

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbutanal, a bifunctional molecule of significant interest in organic synthesis and biochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, chemical identity, synthesis, and analytical characterization, underpinning its utility as a versatile chemical intermediate.

Chemical Identity and Nomenclature

4-Hydroxy-2-methylbutanal is a chemical compound characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group.[1] This dual functionality makes it a valuable building block in the synthesis of more complex molecules.[1] The systematic identification and naming of this compound are crucial for unambiguous scientific communication.

Synonyms and Alternative Names

The most commonly used name for this compound is 4-Hydroxy-2-methylbutanal . However, several synonyms are recognized in chemical literature and databases:

-

2-methyl-4-hydroxybutanal[2]

-

4-hydroxy-2-methyl-butyraldehyde

It is important for researchers to be aware of these alternative names when conducting literature searches to ensure a comprehensive retrieval of information.

Chemical Identifiers

For precise identification, a set of unique identifiers is assigned to every chemical substance. The key identifiers for 4-Hydroxy-2-methylbutanal are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 4-hydroxy-2-methylbutanal | [1][2] |

| CAS Number | 22073-05-8 | [1][2] |

| Molecular Formula | C5H10O2 | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Canonical SMILES | CC(CCO)C=O | [1][2] |

| InChI | InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h4-6H,2-3H2,1H3 | [1][2] |

| InChI Key | PLBZJQQQFIOXRU-UHFFFAOYSA-N | [1][2] |

| PubChem CID | 19884375 | [2] |

| DSSTox Substance ID | DTXSID70600995 | [2] |

These identifiers are essential for database searches, procurement, and regulatory documentation. The IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service.

Physicochemical Properties

The physical and chemical properties of 4-Hydroxy-2-methylbutanal dictate its behavior in chemical reactions and biological systems. The computed properties from reputable databases like PubChem provide valuable insights into its characteristics.

| Property | Value | Source |

| XLogP3-AA | -0.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 102.068079557 Da | [2] |

| Monoisotopic Mass | 102.068079557 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

The negative XLogP3 value suggests that 4-Hydroxy-2-methylbutanal is a relatively polar molecule with good water solubility. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and carbonyl oxygens) indicates its potential to participate in hydrogen bonding, which influences its boiling point, solubility, and interactions with other molecules.

Synthesis and Chemical Reactions

The synthesis of 4-Hydroxy-2-methylbutanal can be achieved through various chemical and biological routes. Its bifunctional nature also allows it to undergo a range of chemical transformations.

Synthetic Pathways

Several methods have been developed for the synthesis of 4-Hydroxy-2-methylbutanal:

-

Hydroxylation of 2-Methylbutanal: This approach involves the introduction of a hydroxyl group into 2-methylbutanal using suitable hydroxylating agents like hydrogen peroxide or peracids.[1]

-

Aldol Condensation: The compound can be synthesized via an aldol condensation reaction between acetaldehyde and propionaldehyde under basic conditions.[1]

-

Hydroformylation: A key industrial process for aldehyde synthesis, hydroformylation can be employed. This typically involves the reaction of allylic alcohol precursors with syngas (a mixture of carbon monoxide and hydrogen) in the presence of cobalt or rhodium catalysts.[1]

-

Biological Synthesis: In certain microorganisms, such as yeast, 4-Hydroxy-2-methylbutanal can be produced as a metabolic byproduct during fermentation processes involving the degradation of amino acids and carbohydrates.[1]

Caption: Synthetic routes to 4-Hydroxy-2-methylbutanal.

Key Chemical Reactions

The presence of both an aldehyde and a hydroxyl group allows for a variety of chemical transformations:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 4-Hydroxy-2-methylbutanoic acid.[1] This reaction can be achieved using mild oxidizing agents.[1]

-

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 4-Hydroxy-2-methylbutanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Condensation Reactions: The hydroxyl group can participate in condensation reactions with other carbonyl compounds, leading to the formation of more complex molecular structures.[1]

-

Reaction with Amino Acids: The aldehyde functionality can react with amino acids to form Schiff bases, which are significant in the context of protein modification.[1]

Caption: Key chemical reactions of 4-Hydroxy-2-methylbutanal.

Biological Significance and Applications

4-Hydroxy-2-methylbutanal is not only a synthetic intermediate but also has relevance in biological systems and various industrial applications.

Biological Roles

-

Metabolic Intermediate: It is involved in the metabolic pathways of amino acid degradation and carbohydrate metabolism, particularly in yeast and other microorganisms.[1]

-

Antioxidant Properties: Some studies suggest that compounds containing hydroxyl groups, such as 4-Hydroxy-2-methylbutanal, may possess antioxidant properties, potentially contributing to the reduction of oxidative stress in biological systems.[1]

Industrial Applications

-

Flavoring Agent: Due to its characteristic aroma, it is utilized in the food industry as a flavoring agent.[1]

-

Chemical Intermediate: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Research Chemical: In a laboratory setting, it is used as a tool in biochemical research to investigate metabolic pathways involving aldehydes and alcohols.[1]

Analytical Methodologies

The accurate identification and quantification of 4-Hydroxy-2-methylbutanal are paramount for quality control in its synthesis and for its study in biological matrices.

Chromatographic and Spectrometric Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-Hydroxy-2-methylbutanal.

Protocol: GC-MS Analysis of 4-Hydroxy-2-methylbutanal

-

Sample Preparation:

-

For chemical reaction mixtures, dilute an aliquot of the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

For biological samples, a solvent extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.

-

-

GC Separation:

-

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is typically used for the separation of aldehydes and alcohols.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split or splitless mode depending on the expected concentration.

-

Oven Program: A temperature gradient is employed to ensure good separation of components. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 35-350) to detect the fragment ions.

-

Identification: The compound is identified by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum to a library database (e.g., NIST/Wiley).

-

-

Quantification:

-

For quantitative analysis, an internal standard (a compound with similar chemical properties but not present in the sample) is added to all samples and calibration standards.

-

A calibration curve is constructed by analyzing standards of known concentrations.

-

The concentration of 4-Hydroxy-2-methylbutanal in the sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.

-

Conclusion

4-Hydroxy-2-methylbutanal is a molecule with significant versatility, bridging the fields of synthetic chemistry and biochemistry. A thorough understanding of its synonyms, chemical identifiers, properties, and reactivity is fundamental for any researcher or professional working with this compound. The methodologies outlined in this guide provide a solid foundation for its synthesis, analysis, and application in various scientific endeavors.

References

-

4-Hydroxy-2-methylbutanal. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-2-methylbutanal: Synthesis, Characterization, and Applications

Abstract

4-Hydroxy-2-methylbutanal, a bifunctional organic molecule, holds significant interest within the realms of chemical synthesis and metabolic research. This technical guide provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, analytical characterization, and key applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and utilization of this versatile aldehyde.

Core Physicochemical Properties

4-Hydroxy-2-methylbutanal is a chemical compound characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group.[1] This dual functionality imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem[2], Metlin[1] |

| Molecular Weight | 102.13 g/mol | PubChem[2], Metlin[1] |

| IUPAC Name | 4-hydroxy-2-methylbutanal | PubChem[2] |

| CAS Number | 22073-05-8 | Metlin[1] |

| Canonical SMILES | CC(CCO)C=O | Metlin[1] |

Chemical Structure

The structural arrangement of 4-Hydroxy-2-methylbutanal, featuring a methyl group at the second carbon and a terminal hydroxyl group, is fundamental to its chemical behavior.

Caption: Chemical structure of 4-Hydroxy-2-methylbutanal.

Synthesis and Purification

The synthesis of 4-Hydroxy-2-methylbutanal can be approached through several strategic pathways, each with distinct advantages and considerations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Hydroformylation of Allyl Alcohol

A prominent industrial method for synthesizing related hydroxyaldehydes is the hydroformylation of alkenes. In a similar vein, the hydroformylation of allyl alcohol with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a suitable catalyst system can yield 4-hydroxybutanal.[3] While this method primarily targets the linear product, the reaction conditions can be optimized to favor the formation of branched isomers like 4-Hydroxy-2-methylbutanal through the use of specific ligands and catalysts.

Aldol Condensation

Aldol condensation reactions provide a classic and versatile route for carbon-carbon bond formation. The synthesis of 4-Hydroxy-2-methylbutanal can be achieved via the aldol condensation of acetaldehyde and propionaldehyde under basic conditions.[1] This approach leverages the reactivity of the enolate formed from propionaldehyde attacking the carbonyl carbon of acetaldehyde.

Biocatalytic Synthesis

Leveraging enzymatic processes offers a green and often stereoselective alternative for chemical synthesis. In yeast and other microorganisms, 4-Hydroxy-2-methylbutanal can be produced as a byproduct of fermentation processes involving the metabolism of amino acids and carbohydrates.[1] This biological route highlights the compound's relevance in metabolic pathways.

Purification

Post-synthesis, purification is critical to isolate 4-Hydroxy-2-methylbutanal from unreacted starting materials, byproducts, and catalysts. Conventional techniques such as distillation and aqueous phase extraction are effective.[4] For laboratory-scale purification, column chromatography using silica gel is a standard and reliable method.

Sources

Biological activity of 4-Hydroxy-2-methylbutanal

An In-depth Technical Guide on the Biological Activity of 4-Hydroxy-2-methylbutanal

Executive Summary

4-Hydroxy-2-methylbutanal is a critical, yet transient, metabolic intermediate within the methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis. This pathway is indispensable for a vast array of organisms, including most bacteria, protozoan parasites (e.g., Plasmodium falciparum), and plants, where it serves as the sole route for producing vital isoprenoid precursors. In contrast, this pathway is absent in humans, making it a highly attractive target for the development of novel antimicrobial agents, herbicides, and anti-parasitic drugs. This guide provides a comprehensive overview of the synthesis, consumption, and biological context of 4-Hydroxy-2-methylbutanal, details methodologies for its study, and explores its significance as a target in drug development.

The Central Role of 4-Hydroxy-2-methylbutanal in the MEP Pathway

4-Hydroxy-2-methylbutanal, more commonly discussed in its phosphorylated form, 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), is the fifth intermediate in the seven-step MEP pathway. The MEP pathway is responsible for synthesizing the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The biological significance of 4-Hydroxy-2-methylbutanal is intrinsically linked to its position within this essential pathway. It is synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by the action of the enzyme HMBPP synthase (GcpE, or IspG). Subsequently, it is converted to the final products, IPP and DMAPP, by the enzyme HMBPP reductase (LytB, or IspH).

Enzymatic Synthesis and Consumption

-

Synthesis (via GcpE/IspG): The enzyme GcpE, a [4Fe-4S] cluster-containing protein, catalyzes the reductive ring-opening of the cyclic diphosphate MEcPP to form HMBPP. This is a complex reaction that is crucial for flux through the pathway.

-

Consumption (via LytB/IspH): The final step of the MEP pathway is the conversion of HMBPP into a mixture of IPP and DMAPP. This reaction is catalyzed by another [4Fe-4S] protein, LytB. The activity of this enzyme is a critical control point and a major focus of inhibitor development.

The transient nature of 4-Hydroxy-2-methylbutanal (as HMBPP) means its endogenous concentrations are typically low, as it is rapidly consumed by the LytB enzyme. However, its production is a clear indicator of an active MEP pathway.

Signaling and Immunomodulatory Activity

Beyond its role as a metabolic intermediate, HMBPP is a potent signaling molecule in the mammalian immune system. It is the most powerful known natural activator of human Vγ9/Vδ2 T cells, a subset of γδ T cells that are important in the immune response to microbes and cancer.[1][2]

-

Phosphoantigen Activity: HMBPP functions as a "phosphoantigen," activating Vγ9/Vδ2 T cells at nanomolar to picomolar concentrations.[1][2] This activation is thousands of times more potent than that of other natural compounds like isopentenyl diphosphate (IPP).[1][3]

-

Mechanism of Action: HMBPP activates these T cells indirectly by binding to the B30.2 domain of butyrophilin 3A1 (BTN3A1), a protein expressed on the surface of other cells.[1][4] This binding event triggers a conformational change in BTN3A1, which is then recognized by the Vγ9/Vδ2 T cell receptor, leading to T cell activation, proliferation, and cytokine release.

This potent immunomodulatory activity is a key aspect of its biological function, linking the metabolic activity of pathogens to the host's immune surveillance system.

The MEP Pathway as a Drug Target

The MEP pathway is an ideal target for antimicrobial drug and herbicide development for two primary reasons:

-

Essentiality: The pathway is vital for the survival of many pathogenic bacteria (Mycobacterium tuberculosis), parasites (Plasmodium falciparum), and plants.[1][5][6]

-

Absence in Humans: Humans exclusively use the alternative mevalonate (MVA) pathway for isoprenoid synthesis, meaning that inhibitors of MEP pathway enzymes should exhibit selective toxicity against the pathogen or weed with minimal side effects in the host.[5][7][8]

The enzymes GcpE and particularly LytB/IspH are prime targets for inhibitor design due to their critical roles in controlling the flux of HMBPP.[7][8]

Visualization of Key Pathways

The Methylerythritol Phosphate (MEP) Pathway

The following diagram illustrates the position of 4-Hydroxy-2-methylbutanal (as HMBPP) within the broader MEP pathway, highlighting the enzymes responsible for its synthesis and consumption.

Caption: Mechanism of HMBPP-mediated Vγ9/Vδ2 T cell activation.

Methodologies for Studying 4-Hydroxy-2-methylbutanal

Investigating the biological activity of this compound requires robust methods for its synthesis, detection, and functional characterization.

Chemical Synthesis and Sourcing

-

Rationale: Due to its transient nature and low intracellular concentration, direct extraction of HMBPP from biological sources is impractical for large-scale studies. Chemical synthesis is the primary method for obtaining sufficient quantities for functional assays and as an analytical standard.

-

Methodology: The synthesis of HMBPP is a multi-step process. A common approach involves the phosphorylation of the parent alcohol, (E)-4-hydroxy-3-methyl-but-2-en-1-ol. This process requires careful protection and deprotection of hydroxyl groups to ensure the correct regiochemistry of phosphorylation. The final product must be purified, typically by ion-exchange chromatography, and its identity confirmed by NMR and mass spectrometry.

Detection and Quantification

The primary challenge in detecting HMBPP is its polar, phosphorylated nature, which makes it unsuitable for direct analysis by gas chromatography (GC) and can pose challenges for liquid chromatography (LC).

-

Core Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

-

Causality: This is the gold standard method. LC separates the polar HMBPP from other cellular metabolites, and tandem MS provides the necessary sensitivity and specificity for detection and quantification, even at low physiological concentrations.

-

Protocol: Quantification of HMBPP from Bacterial Lysate

-

Cell Culture and Lysis: Grow bacteria (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation at 4°C.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water 40:40:20). Lyse the cells by sonication or bead beating on ice. This rapid, cold extraction quenches enzymatic activity, preserving the in vivo metabolic state.

-

Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable LC-MS mobile phase (e.g., 95:5 water:acetonitrile with 10 mM tributylamine as an ion-pairing agent).

-

LC-MS/MS Analysis:

-

Column: Use a reverse-phase C18 column suitable for polar analytes. The use of an ion-pairing agent like tributylamine is critical to achieve retention of the highly polar diphosphate analyte on the column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing the ion-pairing agent.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific parent-to-fragment ion transition for HMBPP (e.g., m/z 261 -> 79). A second transition can be used for confirmation.

-

-

Quantification: Generate a standard curve using a chemically synthesized HMBPP standard. Spike the standard into a blank matrix (lysate from a mutant strain unable to produce HMBPP) to account for matrix effects.

-

-

Assaying Biological Activity: Vγ9/Vδ2 T Cell Activation

This protocol determines the potency of HMBPP or its analogs in activating human immune cells.

-

Rationale: The biological activity of HMBPP as a phosphoantigen is best measured by its ability to stimulate a response in its target cell population, the Vγ9/Vδ2 T cells.

-

Protocol: In Vitro T Cell Proliferation Assay

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque). The PBMC fraction contains the Vγ9/Vδ2 T cells as well as the antigen-presenting cells that express BTN3A1.

-

Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and IL-2). The addition of low-dose IL-2 is crucial as a co-stimulatory signal to support T cell survival and proliferation.

-

Stimulation: Add serial dilutions of HMBPP (or test compounds) to the wells. Include a positive control (e.g., a known potent analog) and a negative control (vehicle only).

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Measuring Proliferation:

-

Method A (Flow Cytometry): On the day of the assay, stain the cells with fluorescently-labeled antibodies against T cell markers (e.g., CD3) and the Vγ9 T cell receptor. Analyze by flow cytometry to quantify the percentage of Vγ9+ cells, which indicates specific expansion.

-

Method B (CFSE Staining): Prior to stimulation, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon division. After incubation, stain for T cell markers and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the Vγ9+ population.

-

-

Data Analysis: Plot the percentage of proliferating Vγ9/Vδ2 T cells against the log concentration of HMBPP. Calculate the EC50 (half-maximal effective concentration) value from the resulting dose-response curve.

-

Quantitative Data Summary

The biological activity of HMBPP and related compounds is often compared using their EC50 values for Vγ9/Vδ2 T cell activation.

| Compound | Description | Typical EC50 for T Cell Activation | Reference |

| HMBPP | Natural phosphoantigen; MEP pathway intermediate. | 0.06 - 1 nM | [3][9] |

| Isopentenyl Diphosphate (IPP) | Endogenous MVA pathway intermediate. | >10,000 nM | [1] |

| Zoledronate | Synthetic bisphosphonate drug that inhibits the MVA pathway, causing IPP accumulation. | ~500 nM | [9] |

| HMBP ProPAgen 5b | A prodrug designed to improve cell permeability of the HMBP monophosphate. | 0.45 nM | [9] |

Conclusion and Future Directions

4-Hydroxy-2-methylbutanal, in its phosphorylated form HMBPP, stands at a critical metabolic and immunological crossroads. As an essential intermediate in the MEP pathway, it is fundamental to the life of countless microorganisms and plants. Simultaneously, it serves as a powerful danger signal to the human immune system. This dual role makes it, and the enzymes that regulate its concentration, exceptionally promising targets for the development of next-generation anti-infective agents. Future research will likely focus on designing highly specific inhibitors of the GcpE and LytB/IspH enzymes and on harnessing the potent immunostimulatory properties of HMBPP analogs for novel immunotherapies against cancer and infectious diseases.

References

-

4-Hydroxy-3-methylbut-2-enyl diphosphate reductase. Wikipedia.[Link]

-

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate. Wikipedia.[Link]

-

Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review. National Center for Biotechnology Information (NCBI) - PMC.[Link]

-

4-hydroxy-3-methylbut-2-enyl diphosphate reductase. Proteopedia.[Link]

-

Synthesis and Biological Evaluation of (E)-4-Hydroxy-3-methylbut-2-enyl Phosphate (HMBP) Aryloxy Triester Phosphoramidate Prodrugs as Activators of Vγ9/Vδ2 T-Cell Immune Responses. ACS Publications - Journal of Medicinal Chemistry.[Link]

-

A Closer Look at the Spectroscopic Properties of Possible Reaction Intermediates in WT and Mutant (E)-4-hydroxy-3-methyl-but-2-enyl Diphosphate Reductase (IspH/LytB). National Center for Biotechnology Information (NCBI) - PubMed Central.[Link]

-

Paramagnetic intermediates of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (GcpE/IspG) under steady-state and pre-steady-state conditions. PubMed.[Link]

-

ispH - 4-hydroxy-3-methylbut-2-enyl diphosphate reductase - Escherichia coli (strain K12). UniProt.[Link]

-

Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis. National Center for Biotechnology Information (NCBI) - PubMed Central.[Link]

-

Structure of the GcpE-HMBPP complex from Thermus thermophilius. PubMed.[Link]

-

Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques. The American Association of Immunologists.[Link]

-

Synthesis and Bioactivity of the Alanyl Phosphonamidate Stereoisomers Derived from a Butyrophilin Ligand. National Center for Biotechnology Information (NCBI) - PMC.[Link]

-

The amino-terminal conserved domain of 4-hydroxy-3-methylbut-2-enyl diphosphate reductase is critical for its function in oxygen-evolving photosynthetic organisms. National Center for Biotechnology Information (NCBI) - PubMed Central.[Link]

Sources

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Bioactivity of the Alanyl Phosphonamidate Stereoisomers Derived from a Butyrophilin Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The amino-terminal conserved domain of 4-hydroxy-3-methylbut-2-enyl diphosphate reductase is critical for its function in oxygen-evolving photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 4-Hydroxy-2-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxy-2-methylbutanal, a versatile bifunctional molecule with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a flavoring agent.[1] This document will detail a robust laboratory-scale synthesis, a meticulous isolation and purification protocol, and a thorough characterization of the final product using modern analytical techniques. The causality behind experimental choices is elucidated to provide a deeper understanding of the process.

Section 1: Synthesis of 4-Hydroxy-2-methylbutanal via Rhodium-Catalyzed Hydroformylation

The synthesis of 4-Hydroxy-2-methylbutanal can be achieved through various methods, including the hydroxylation of 2-methylbutanal and aldol condensation.[1] However, for regioselectivity and efficiency, the rhodium-catalyzed hydroformylation of 2-methyl-2-propen-1-ol (methallyl alcohol) stands out as a superior method.[2][3][4][5] This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.

The rationale for choosing a rhodium-based catalyst lies in its high activity and selectivity under milder conditions compared to cobalt catalysts.[3][5] The use of a phosphine ligand, such as triphenylphosphine, helps to stabilize the catalyst and further control the regioselectivity of the reaction, favoring the formation of the desired linear aldehyde over its branched isomer.

Experimental Protocol: Synthesis

Materials:

-

2-Methyl-2-propen-1-ol (98%)

-

Rhodium(II) acetate dimer ([Rh(OAc)₂]₂)

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

-

Catalyst Preparation: In a nitrogen-purged glovebox, dissolve Rhodium(II) acetate dimer and triphenylphosphine (1:4 molar ratio) in anhydrous toluene to form the catalyst precursor solution.

-

Reaction Setup: Transfer the catalyst solution to the high-pressure autoclave. Add 2-methyl-2-propen-1-ol and additional anhydrous toluene to the reactor.

-

Reaction Execution: Seal the reactor and purge with nitrogen gas three times, followed by three purges with syngas. Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 20 bar).

-

Heating and Monitoring: Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring. Monitor the reaction progress by observing the pressure drop and by taking periodic samples for analysis (e.g., GC-MS).

-

Reaction Quench: Once the reaction is complete (indicated by the cessation of gas uptake), cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

Caption: Workflow for the synthesis of 4-Hydroxy-2-methylbutanal.

Section 2: Isolation and Purification

The crude reaction mixture contains the desired product, unreacted starting materials, catalyst residues, and potentially a small amount of the isomeric aldehyde. A multi-step purification process involving extraction, fractional distillation, and column chromatography is employed to isolate 4-Hydroxy-2-methylbutanal in high purity.

Experimental Protocol: Isolation and Purification

-

Catalyst Removal: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the toluene. Redissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with an aqueous solution of a mild complexing agent to remove the rhodium catalyst.

-

Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Fractional Distillation: Perform fractional distillation under reduced pressure to separate the product from lower-boiling impurities and some of the higher-boiling byproducts.[6][7][8][9][10] The reduced pressure is crucial to prevent thermal decomposition of the hydroxy aldehyde.

-